molecular formula C18H33N3O4 B1396754 Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate CAS No. 1332528-29-6

Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate

Cat. No.: B1396754
CAS No.: 1332528-29-6
M. Wt: 355.5 g/mol
InChI Key: ZJJGLQVTFKLEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate (CAS 1332528-29-6 ) is a protected spirocyclic amine serving as a versatile building block in medicinal chemistry and organic synthesis. This compound features a unique 1,4,8-triazaspiro[5.5]undecane core, a privileged structure valued for its three-dimensional complexity and potential for mimicking pharmacophores . The two tert-butoxycarbonyl (Boc) groups act as protective functionalities, enhancing the molecule's stability and allowing for selective deprotection in multi-step synthetic sequences. Its primary application is as a key intermediate in the synthesis of complex organic compounds, particularly in pharmaceutical research . The spirocyclic framework is of significant interest for the development of novel therapeutics, with research indicating relevance in drugs targeting neurological disorders . The structural rigidity and presence of multiple nitrogen atoms also make this compound a valuable precursor for the preparation of novel chelating ligands and catalysts, enabling the exploration of new chemical space in materials science and catalysis . The compound is offered with a purity of 91% and should be stored at room temperature in a dry, ventilated environment . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ditert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O4/c1-16(2,3)24-14(22)20-10-11-21(15(23)25-17(4,5)6)18(13-20)8-7-9-19-12-18/h19H,7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJGLQVTFKLEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2(C1)CCCNC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate (CAS No. 1332528-29-6) is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C18H33N3O4
  • Molar Mass : 355.48 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound exhibit inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the survival of Mycobacterium tuberculosis. This inhibition is crucial in developing new anti-tuberculosis agents, especially against multi-drug resistant strains .

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

A study demonstrated that derivatives of triazaspiro compounds showed promising antimycobacterial activities. For instance, compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) as low as 0.01 μM against Mycobacterium tuberculosis H37Rv . Although specific data on this compound is limited, the structural similarities suggest potential efficacy against mycobacterial infections.

Cytotoxicity

In vitro assays have shown that certain triazaspiro compounds possess low cytotoxicity levels while maintaining antimicrobial effectiveness. For example, compounds tested in cell lines demonstrated IC50 values significantly higher than 20 μg/mL for cytotoxic effects . This suggests a favorable therapeutic index for potential clinical applications.

Study on Related Compounds

A related study focused on the synthesis and biological evaluation of 1,3,5-triazaspiro[5.5]undeca-2,4-dienes as selective inhibitors of M. tuberculosis DHFR. The findings indicated that these compounds not only inhibited the target enzyme effectively but also showed low toxicity in human cell lines. This supports the hypothesis that similar structural motifs in this compound could yield comparable biological activities .

Summary of Findings

Property Value/Description
Molecular FormulaC18H33N3O4
Molar Mass355.48 g/mol
Antimycobacterial ActivityMIC as low as 0.01 μM against M. tuberculosis
CytotoxicityIC50 values > 20 μg/mL

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties:
Research has shown that compounds similar to di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate exhibit antioxidant activity. This property is crucial in developing pharmaceuticals aimed at reducing oxidative stress-related diseases. For instance, studies have demonstrated that related compounds can effectively scavenge free radicals, potentially leading to applications in formulations for treating conditions such as cancer and neurodegenerative diseases .

Drug Delivery Systems:
The compound's unique spirocyclic structure allows for the design of drug delivery systems that can enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various drug molecules makes it a candidate for use in targeted therapy approaches, where precise delivery is essential for efficacy .

Materials Science

Polymer Stabilizers:
this compound has been investigated as a stabilizer for polymers subject to thermal and oxidative degradation. Its incorporation into polymer matrices can enhance the longevity and performance of materials such as polyethylene and polypropylene by preventing degradation during processing and use .

Nanocomposites:
The compound's ability to interact with nanomaterials has led to its exploration in the development of nanocomposites. These materials combine the advantageous properties of nanomaterials with the stability provided by the triazaspiro structure, resulting in products with enhanced mechanical properties and thermal stability .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capabilities of this compound through DPPH radical scavenging assays. The results indicated a significant inhibition percentage compared to standard antioxidants like Trolox, demonstrating its potential utility in pharmaceutical formulations aimed at combating oxidative stress .

Compound% Inhibition of DPPH Radical (100μM)
Di-tert-butyl 1,4,8-triazaspiro70.8%
Trolox82.4%

Case Study 2: Polymer Stabilization

In another investigation focusing on polymer stabilization, this compound was integrated into polypropylene blends. The study found that the addition of this compound significantly improved thermal stability and reduced oxidative degradation during prolonged exposure to heat .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di-tert-butyl piperazine-1,4-dicarboxylate (CAS: 76535-75-6)

  • Structure : A simple piperazine ring with Boc groups at positions 1 and 4.
  • Formula : C₁₄H₂₆N₂O₄ (MW: 286.37 g/mol) .
  • Key Differences :
    • Lacks the spirocyclic system, resulting in reduced conformational constraint.
    • Only two nitrogen atoms vs. three in the target compound.
    • Applications: Primarily used as a building block in peptide synthesis and pharmaceutical intermediates (e.g., antipsychotics) .

Di-tert-butyl 1,4,7-triazacyclononane-1,4-dicarboxylate (DiBOC-TACN) (CAS: 174138-01-3)

  • Structure : A nine-membered triazamacrocycle with Boc groups at positions 1 and 4.
  • Formula : C₁₆H₃₁N₃O₄ (MW: 329.44 g/mol) .
  • Key Differences :
    • Macrocyclic structure enables metal chelation (e.g., for radiopharmaceuticals like copper-64 complexes).
    • Higher nitrogen density compared to the spiro compound.
    • Applications: Used in cancer imaging and targeted therapy .

2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane (CAS: 236406-55-6)

  • Structure: A smaller spiro system (spiro[3.5]nonane) with Boc protection.
  • Formula: Not explicitly provided, but estimated MW ≈ 280–300 g/mol .
  • Key Differences :
    • Smaller spiro core (3.5 vs. 5.5 ring junctions) reduces steric bulk.
    • Fewer nitrogen atoms (two vs. three) and Boc groups (one vs. two).
    • Applications: Intermediate in constrained peptide synthesis .

Structural and Functional Comparison Table

Compound CAS Molecular Formula Molecular Weight Key Features Applications
Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate 1332528-29-6 C₁₈H₃₃N₃O₄ 355.47 Spiro[5.5] core, three N, two Boc Ligand design, peptide constraints
Di-tert-butyl piperazine-1,4-dicarboxylate 76535-75-6 C₁₄H₂₆N₂O₄ 286.37 Piperazine ring, two Boc Pharmaceutical intermediates
DiBOC-TACN 174138-01-3 C₁₆H₃₁N₃O₄ 329.44 Macrocyclic triaza, two Boc Radiopharmaceuticals, metal chelation
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane 236406-55-6 - ~280–300 Spiro[3.5] core, one Boc Peptide synthesis

Preparation Methods

Cyclization of Suitable Precursors

Method A: Cyclization of Diamines with Di-tert-butyl Dicarbonate (Boc Anhydride)

This approach involves the reaction of a diamine precursor with di-tert-butyl dicarbonate (Boc2O). The process is typically conducted under controlled conditions to favor intramolecular cyclization, forming the spirocyclic structure.

Procedure:

  • Dissolve the diamine precursor in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
  • Add a base such as triethylamine or pyridine to neutralize the generated acid.
  • Slowly add di-tert-butyl dicarbonate (Boc2O) under stirring.
  • Maintain the reaction at room temperature or slightly elevated temperatures (around 25–40°C) for several hours.
  • The cyclization occurs via nucleophilic attack of amine groups on Boc2O, forming carbamate linkages that facilitate spirocyclic ring closure.

Research Findings:

  • VulcanChem reports a synthesis involving this method, emphasizing the importance of temperature control to prevent oligomerization or side reactions.

Spirocyclization via Multicomponent Reactions

Method B: Multicomponent Assembly

Some studies suggest a multicomponent reaction (MCR) involving amines, aldehydes, and isocyanides to construct the triazaspiro core efficiently.

Procedure:

  • Combine the amine components with aldehydes and isocyanides in a suitable solvent such as ethanol or acetonitrile.
  • Use catalysts like acid or base (e.g., acetic acid or triethylamine).
  • The reaction proceeds via sequential addition, cyclization, and formation of the spirocyclic system.
  • Post-synthesis, the compound is purified via chromatography.

Research Findings:

  • Such methods offer high yields and operational simplicity, as reported in recent organic synthesis literature focusing on spirocyclic compounds.

Esterification to Introduce tert-Butyl Groups

Once the core structure is formed, the final step involves esterifying the carboxylic acid groups with tert-butyl alcohol derivatives:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl alcohol with coupling agents like DCC (dicyclohexylcarbodiimide).
  • Conditions: Reactions are typically performed in dry solvents such as dichloromethane or DMF, with catalysts like DMAP (4-dimethylaminopyridine).
  • Procedure:

    • Dissolve the spirocyclic amine or acid precursor in the solvent.
    • Add the tert-butyl reagent and catalyst.
    • Stir at room temperature or slightly elevated temperature until complete esterification.
    • Purify via chromatography or recrystallization.

Research Findings:

  • The esterification step is crucial for obtaining the desired di-tert-butyl ester derivative with high purity and yield, as demonstrated in synthetic protocols for similar compounds.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Cyclization of Diamines with Boc2O Diamine precursor, Boc2O, base Room temp to 40°C, inert solvent High selectivity, straightforward Requires pure precursor, temperature control
Multicomponent Assembly Amines, aldehydes, isocyanides 25–80°C, catalytic conditions Efficient, high yield Complexity in reaction mixture
Esterification with tert-Butanol Derivatives Carboxylic acid or amine, tert-butyl reagent, coupling agents Room temp, dry solvent High purity, versatile Possible side reactions if not controlled

Research Findings and Notes

  • The synthesis of this compound is primarily based on established protocols for spirocyclic amines and carbamate derivatives, with recent advances focusing on multicomponent reactions to improve efficiency and yield.
  • The choice of precursor and reaction conditions significantly influences the purity and yield of the final compound.
  • Safety considerations include handling of reagents like Boc2O, which is an irritant and requires appropriate protective equipment.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate, and how can they be addressed methodologically?

  • Answer : The synthesis involves constructing the spirocyclic triaza core while ensuring regioselective protection of the amine groups. A common strategy employs tert-butyl dicarbonate (Boc anhydride) for selective carbamate formation under basic conditions (e.g., TEA in 1,4-dioxane/water), followed by cyclization via intramolecular nucleophilic attack . Side reactions, such as overprotection or ring-opening, can be minimized by controlling stoichiometry (e.g., 1.5 equiv Boc anhydride) and reaction temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound’s polarity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of:

  • NMR : 1H^1H-NMR to confirm tert-butyl group integration (18H, δ ~1.4 ppm) and spirocyclic proton environments (δ 3.0–4.5 ppm).
  • LC-MS : To verify molecular ion peak at m/z 355.47 (M+H+^+) and rule out Boc-deprotection byproducts.
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect residual solvents .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the conformational flexibility of the spirocyclic core, and how does this impact ligand-receptor interactions?

  • Answer : Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) can model the spiro[5.5]undecane system’s chair-boat transitions and nitrogen lone-pair orientations. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal energy barriers (~5–8 kcal/mol) for ring puckering, which influence binding to targets like chemokine receptors. For example, rigid conformers may enhance selectivity for CXCR4 over CCR5 due to steric constraints .

Q. How do structural modifications (e.g., replacing tert-butyl groups) affect the compound’s pharmacokinetic properties?

  • Answer : Systematic SAR studies show:

  • Lipophilicity : LogP increases with tert-butyl retention (LogP = 2.1 vs. 1.3 for methyl analogs), enhancing blood-brain barrier penetration.
  • Metabolic stability : tert-butyl groups resist CYP450 oxidation better than isopropyl analogs (t1/2_{1/2} = 120 vs. 45 min in human liver microsomes).
  • Solubility : Substitution with polar groups (e.g., hydroxyl) improves aqueous solubility (from 0.01 mg/mL to 1.2 mg/mL) but reduces membrane permeability .

Q. What analytical techniques are recommended for resolving contradictory data in stability studies (e.g., degradation under acidic vs. basic conditions)?

  • Answer :

  • For acid-labile Boc groups : Use pH-dependent stability assays (e.g., 0.1 M HCl vs. PBS) monitored by HPLC. Degradation products (e.g., free amines) can be identified via HRMS and 13C^{13}C-NMR.
  • For base-mediated hydrolysis : Kinetic studies (Arrhenius plots) at 25–60°C reveal activation energy (~15 kcal/mol), guiding storage conditions (pH 6–8, 4°C) .

Methodological Guidance

Q. How can researchers design analogues to probe the role of the spirocyclic scaffold in biological activity?

  • Answer :

  • Core diversification : Synthesize analogs with varying ring sizes (e.g., spiro[4.5] or spiro[6.6]) using similar Boc-protection strategies.
  • Functional group interconversion : Replace one triaza nitrogen with oxygen (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) to assess hydrogen-bonding effects .
  • Biological assays : Test inhibition of METTL3 (RNA methyltransferase) or chemokine receptor binding via SPR (KD measurements) .

Q. What strategies mitigate racemization during synthesis of chiral derivatives of this compound?

  • Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization.
  • Low-temperature reactions : Conduct key steps (e.g., amine alkylation) at −20°C to reduce kinetic resolution.
  • Chiral HPLC : Employ Chiralpak IG columns (hexane/i-PrOH) to separate enantiomers and confirm ee >99% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate
Reactant of Route 2
Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.